molecular formula C13H16N2O4 B102544 Glutarimide, 2-(hexahydrophthalimido)- CAS No. 19246-22-1

Glutarimide, 2-(hexahydrophthalimido)-

Cat. No. B102544
CAS RN: 19246-22-1
M. Wt: 264.28 g/mol
InChI Key: IWKLKPPKVNKYPD-UHFFFAOYSA-N
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Description

Glutarimide, 2-(hexahydrophthalimido)-, also known as HHPA, is a cyclic imide compound that has been widely used in scientific research for its unique chemical and biological properties. HHPA is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. It has a molecular formula of C10H14N2O2 and a molecular weight of 198.23 g/mol.

Scientific Research Applications

Pharmacological Properties and Teratogenic Action

Glutarimide, 2-(hexahydrophthalimido), is studied for its pharmacological properties and teratogenic potential. Research has explored the teratogenic effects of similar compounds, noting increased fetal resorptions in rats and chick embryos (Wuest, Sigg, & Fratta, 1964).

Biological Activity and Synthetic Methods

This compound is a part of glutarimides, known for their pharmacological activities, including acting as androgen receptor antagonists, anti-inflammatory agents, and tumor suppressors. Some synthetic derivatives are used as immunosuppressives and anxiolytics. Its synthesis methods and physicochemical properties are of significant interest (Popovic-Djordjevic et al., 2014).

Role as a Carrier Molecule in Cell Transport

Glutarimide, particularly its moiety, acts as a carrier molecule, aiding the transport of biologically active substituents through cell membranes. This suggests its potential role in enhancing drug delivery systems (Michalska et al., 2000).

Metabolism in Biological Systems

Studies have also focused on the metabolism of glutarimide derivatives in biological systems, such as in dogs, suggesting their biological degradation through dehydrogenation (Kebrle & Hoffmann, 1956).

Chemical Reactions and Syntheses

Glutarimide is utilized in Diels-Alder reactions, leading to the synthesis of various chemical compounds, demonstrating its versatility in organic chemistry (Rivera et al., 1988).

Discovery of New Derivatives

New glutarimide derivatives have been discovered from natural sources like marine sponges, indicating the compound's potential for new pharmaceutical applications (Sun et al., 2014).

Inhibition of Peptide Synthesis in Eukaryotic Translation

Glutarimide and its derivatives have been studied for their role in inhibiting peptide synthesis on reticulocyte ribosomes, contributing to our understanding of molecular biology and pharmacology (Obrig et al., 1971).

Antibiotic Properties

Glutarimide derivatives like cycloheximide show antifungal properties and are toxic to a range of organisms, highlighting their potential in antibiotic research (Sisler & Siegel, 1967).

properties

CAS RN

19246-22-1

Product Name

Glutarimide, 2-(hexahydrophthalimido)-

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C13H16N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h7-9H,1-6H2,(H,14,16,17)

InChI Key

IWKLKPPKVNKYPD-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

melting_point

356.9 to 358.7 °F (NTP, 1992)

Other CAS RN

19246-22-1

physical_description

Shiny off-white crystalline solid. (NTP, 1992)

solubility

less than 1 mg/mL at 64° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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